molecular formula C14H19ClN4O3 B2679834 Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1690865-91-8

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2679834
CAS RN: 1690865-91-8
M. Wt: 326.78
InChI Key: ABPZIPDLNMUFHH-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate” is a chemical compound with the molecular weight of 326.78 . It is a derivative of N-Boc piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-8-6-18(7-9-19)12(20)10-4-5-11(15)17-16-10/h4-5H,6-9H2,1-3H3 . This code represents the molecular structure of the compound. For a detailed structural analysis, please refer to a molecular modeling software or database.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 326.78 . It should be stored at a temperature of 4 degrees Celsius . For more specific physical and chemical properties, please refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies aiming at its synthesis and structural elucidation through various analytical techniques. For instance, compounds with similar structures have been synthesized to explore their antibacterial and anthelmintic activities, highlighting the importance of such compounds in developing new therapeutic agents. The structural characteristics are determined using techniques such as LCMS, NMR, IR, and XRD, confirming their molecular composition and crystal structure (Sanjeevarayappa et al., 2015) Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan (2015).

Biological Evaluation

  • Although the specific tert-butyl compound has not been directly linked to extensive biological evaluations in the retrieved studies, related compounds have undergone biological screening. For example, derivatives have been synthesized and tested for their antibacterial and anthelmintic activities, demonstrating the potential for such structures to contribute to new drug discoveries (Sanjeevarayappa et al., 2015).

Chemical Reactivity and Applications

  • Research has also focused on the reactivity of similar piperazine derivatives, investigating their potential in various chemical reactions and applications, such as corrosion inhibition for carbon steel in acidic conditions (Praveen et al., 2021) Praveen, B., Prasanna, B., Mallikarjuna, N., Jagadeesh, M., Hebbar, N., Rashmi, D. (2021). This highlights the versatility of tert-butyl piperazine derivatives in various industrial applications beyond pharmaceuticals.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-8-6-18(7-9-19)12(20)10-4-5-11(15)17-16-10/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPZIPDLNMUFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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